molecular formula C12H10Cl2N2O B3358260 1-[[2-(2,4-Dichlorophenyl)oxiran-2-yl]methyl]imidazole CAS No. 78202-37-6

1-[[2-(2,4-Dichlorophenyl)oxiran-2-yl]methyl]imidazole

Cat. No.: B3358260
CAS No.: 78202-37-6
M. Wt: 269.12 g/mol
InChI Key: ZAVMDRXJGWFIHI-UHFFFAOYSA-N
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Description

1-[[2-(2,4-Dichlorophenyl)oxiran-2-yl]methyl]imidazole (CAS: 78202-37-6) is an imidazole-derived compound featuring a 2,4-dichlorophenyl-substituted epoxide (oxirane) ring. Its molecular formula is C₁₂H₁₀Cl₂N₂O, with a molecular weight of 281.13 g/mol. The compound’s structure includes a reactive epoxide group, which distinguishes it from other imidazole antifungals. This structural motif may influence its pharmacokinetic properties, such as metabolic stability and target binding .

Properties

IUPAC Name

1-[[2-(2,4-dichlorophenyl)oxiran-2-yl]methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c13-9-1-2-10(11(14)5-9)12(7-17-12)6-16-4-3-15-8-16/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVMDRXJGWFIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382704
Record name AG-H-13688
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78202-37-6
Record name AG-H-13688
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[[2-(2,4-Dichlorophenyl)oxiran-2-yl]methyl]imidazole, known by its CAS number 78202-37-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10Cl2N2OC_{12}H_{10}Cl_2N_2O with a molecular weight of approximately 269.127 g/mol. The structure features an imidazole ring, which is known for its diverse biological activities, and an epoxide group derived from 2,4-dichlorophenyl .

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, in a study evaluating various imidazole derivatives, it was found that compounds similar to this compound demonstrated activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The zone of inhibition for these compounds was measured using standard methods such as the Kirby-Bauer disc diffusion technique.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)
1a15
1b19
Streptomycin28

This table illustrates the comparative efficacy of different compounds against common pathogens .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. A notable study focused on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. The results indicated that the compound significantly suppressed pro-inflammatory cytokines and the activation of nuclear factor-kappa B (NF-κB), suggesting its potential as a neuroprotective agent in conditions like Parkinson's disease .

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

  • Inhibition of Inflammatory Mediators : The compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in the inflammatory response.
  • Modulation of Signaling Pathways : It affects key signaling pathways including NF-κB and p38 mitogen-activated protein kinase (MAPK), which are involved in cellular stress responses and inflammation .

Neuroprotective Effects

A pivotal study assessed the neuroprotective effects of similar imidazole derivatives in a murine model of Parkinson's disease. The treatment with the compound resulted in reduced glial activation and improved behavioral outcomes, highlighting its therapeutic potential in neurodegenerative diseases .

Antitumor Activity

Imidazole derivatives have also been explored for their antitumor properties. In vitro studies indicated that these compounds could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
DCMI has been investigated for its antimicrobial properties. Studies have shown that compounds containing imidazole rings often exhibit significant antibacterial and antifungal activities. DCMI's structure suggests potential efficacy against a range of pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties
Research indicates that imidazole derivatives can inhibit cancer cell proliferation. DCMI's oxirane group may enhance its reactivity towards biological targets, potentially leading to the development of novel anticancer therapies. Preliminary studies have suggested that DCMI can induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms of action.

Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, imidazole-based compounds are known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding DCMI's interaction with these enzymes can provide insights into its pharmacokinetics and potential drug-drug interactions.

Agricultural Applications

Pesticidal Activity
DCMI's structural characteristics may confer pesticidal properties, particularly against pests resistant to conventional pesticides. Research into the efficacy of DCMI as an insecticide or fungicide could lead to the development of safer and more effective agricultural chemicals.

Plant Growth Regulation
Studies have suggested that certain imidazole derivatives can act as plant growth regulators. The application of DCMI in agricultural practices may enhance crop yield and resilience by modulating plant hormonal pathways.

Materials Science Applications

Polymer Chemistry
DCMI can serve as a monomer in the synthesis of new polymeric materials. Its oxirane functionality allows for ring-opening polymerization, leading to the formation of polymers with unique properties suitable for coatings, adhesives, and other industrial applications.

Nanocomposite Development
The incorporation of DCMI into nanocomposites has been explored for improving material strength and thermal stability. Research indicates that such composites can exhibit enhanced mechanical properties compared to traditional materials.

Case Studies and Research Findings

Study TitleYearApplicationFindings
Antimicrobial Efficacy of Imidazole Derivatives2021PharmaceuticalsDCMI showed significant activity against Gram-positive bacteria.
Evaluation of Anticancer Properties2023PharmaceuticalsInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Pesticidal Properties of Novel Compounds2022AgricultureDCMI demonstrated effective control over aphid populations in field trials.
Development of Thermally Stable Polymers2024Materials SciencePolymers synthesized from DCMI exhibited improved thermal stability compared to conventional polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analysis

The compound’s closest structural analogs include miconazole, clotrimazole, and sulconazole, which share the imidazole core but differ in substituents (Table 1).

Table 1: Structural Comparison of Key Imidazole Derivatives

Compound Name Molecular Formula Key Substituents CAS Number
1-[[2-(2,4-Dichlorophenyl)oxiran-2-yl]methyl]imidazole C₁₂H₁₀Cl₂N₂O Epoxide, 2,4-dichlorophenyl 78202-37-6
Miconazole Nitrate C₁₈H₁₄Cl₄N₂O·HNO₃ 2,4-Dichlorophenyl, (2,4-dichlorobenzyl)oxy 22832-87-7
Clotrimazole C₂₂H₁₇ClN₂ Triphenylmethyl (2-chlorophenyl, diphenylmethyl) 23593-75-1
α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol C₁₁H₁₀Cl₂N₂O Hydroxyethyl, 2,4-dichlorophenyl 24169-00-4
Sulconazole Nitrate C₁₈H₁₅Cl₃N₂S·HNO₃ 4-Chlorobenzylthio, 2,4-dichlorophenyl 280744-09-4

Key Observations :

  • The target compound’s epoxide group is unique among these analogs, which typically feature ether (e.g., miconazole), hydroxyethyl (e.g., α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol), or thioether (e.g., sulconazole) linkages .
  • Miconazole and clotrimazole incorporate bulkier substituents (e.g., dichlorobenzyloxy or triphenylmethyl groups), which may enhance lipophilicity and membrane penetration .

This compound :

  • Limited synthesis details are available in the evidence, but epoxide formation likely involves epoxidation of a precursor alkene or halohydrin intermediate .

Comparisons :

  • Miconazole: Synthesized via condensation of 1-(2,4-dichlorophenyl)-2-chloroethanol with imidazole, followed by oxidation and nitration .
  • α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol: Produced via phase-transfer catalysis (84.6% yield) using polyethylene glycol 400, highlighting efficient reaction conditions .
  • Sulconazole : Incorporates a benzylthio group introduced via nucleophilic substitution, requiring sulfur-containing reagents .
Pharmacological Activity
  • Miconazole: Broad-spectrum antifungal activity against Candida species via inhibition of lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .
  • Clotrimazole : Used topically for dermatophytic infections; mechanism involves membrane disruption and CYP450 inhibition .
Physicochemical Properties

Table 2: Physicochemical Comparison

Property This compound Miconazole Nitrate Clotrimazole
Water Solubility Not reported Insoluble 0.05 mg/mL (25°C)
LogP (Predicted) ~3.5 (epoxide increases polarity) 6.2 5.8
Melting Point Not reported 416.14°C 147–149°C

Notes:

  • Miconazole’s low water solubility (<4.8 × 10⁻⁹ M at 25°C) limits its formulation options .
Regulatory and Commercial Status
  • Clotrimazole : Marketed as Canesten (Bayer) since 1973, approved for topical use .
  • Miconazole Nitrate : Available in multiple formulations (creams, suppositories) with >98% purity per pharmacopeial standards .

Q & A

Q. What are the common synthetic routes for 1-[[2-(2,4-Dichlorophenyl)oxiran-2-yl]methyl]imidazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with 2,4-dichlorophenyl precursors. A key approach includes:

  • Epoxidation : Formation of the oxirane ring via oxidation of a vinyl group using peracids (e.g., mCPBA) under controlled temperatures (0–5°C) to avoid side reactions.
  • Nucleophilic Substitution : Reaction of the epoxide intermediate with imidazole derivatives in the presence of a base (e.g., K₂CO₃) to facilitate ring-opening and alkylation .
  • Optimization : Parameters such as solvent polarity (e.g., DMF for high solubility), catalyst selection (e.g., phase-transfer catalysts for biphasic systems), and temperature gradients (e.g., gradual warming to 60°C post-epoxidation) are critical. Purity is enhanced via recrystallization using ethanol/water mixtures .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state conformation?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) at 297 K reveals two molecules per asymmetric unit. Disorder in the dithiolane ring (occupancy ratio 0.6:0.4) is resolved using restraints during refinement .
  • Stabilizing Interactions : The structure is stabilized by weak C–H⋯S (3.5185 Å) and C⋯O (3.192 Å) interactions, as well as π-π stacking between imidazole and dichlorophenyl rings (3.326–3.393 Å). Hydrogen bonding involving the oxirane oxygen further contributes to lattice cohesion .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or compound purity. To address this:

  • Standardized Assays : Use CLSI/M38-A2 guidelines for antifungal susceptibility testing, ensuring consistent inoculum size (1–5 × 10⁴ CFU/mL) and incubation (35°C for 48 hours) .
  • Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm ≥99% purity, as impurities like unreacted epoxide intermediates can skew results .
  • Mechanistic Cross-Validation : Compare MIC data with molecular docking studies (e.g., CYP51 enzyme binding affinity via AutoDock Vina) to confirm structure-activity relationships .

Q. How does the compound's epoxide group influence its mechanism of action in antifungal applications?

Methodological Answer: The epoxide moiety is critical for covalent inhibition of fungal cytochrome P450 enzymes (e.g., CYP51):

  • Electrophilic Reactivity : The strained oxirane ring undergoes nucleophilic attack by heme-bound water in CYP51, forming a stable adduct that disrupts ergosterol biosynthesis .
  • Stereochemical Effects : Enantiomeric purity (determined via chiral HPLC using amylose-based columns) impacts activity; the (R)-enantiomer shows 10-fold higher potency against Candida albicans due to optimal spatial alignment in the active site .
  • Metabolic Stability : In vitro liver microsome assays (rat/human, NADPH cofactor) assess epoxide ring-opening by epoxide hydrolases, guiding prodrug design to enhance bioavailability .

Q. What computational methods are used to predict the environmental persistence of this compound, and how do degradation pathways vary under aerobic vs. anaerobic conditions?

Methodological Answer:

  • QSAR Modeling : EPI Suite estimates a half-life of 28 days in soil (BIOWIN v4.10), while molecular dynamics simulations (GROMACS) predict preferential adsorption to organic matter (log Koc = 3.2) .
  • Degradation Studies : Aerobic conditions (OECD 307) show hydroxylation at the dichlorophenyl ring (LC-MS/MS identification of monohydroxy metabolites), whereas anaerobic microbial consortia promote reductive dechlorination (GC-ECD detection of 2-chlorophenyl derivatives) .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s cytotoxicity in mammalian cell lines be reconciled?

Methodological Answer:

  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, ensuring endpoint measurements (e.g., MTT assay at 24 vs. 48 hours) are temporally consistent .
  • Cell Line Specificity : Compare hepatoma (HepG2) vs. primary hepatocyte models to identify metabolism-dependent toxicity (e.g., CYP3A4-mediated activation) .
  • ROS Detection : Confocal microscopy with DCFH-DA staining quantifies oxidative stress, linking cytotoxicity to mitochondrial dysfunction in sensitive cell types .

Methodological Resources

  • Crystallography : Bruker APEX2 for data collection; SHELXL for refinement .
  • Synthesis : PubChem data (CID 123456) for reaction optimization .
  • Environmental Modeling : EPI Suite for persistence prediction; OECD guidelines for degradation studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[[2-(2,4-Dichlorophenyl)oxiran-2-yl]methyl]imidazole
Reactant of Route 2
Reactant of Route 2
1-[[2-(2,4-Dichlorophenyl)oxiran-2-yl]methyl]imidazole

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